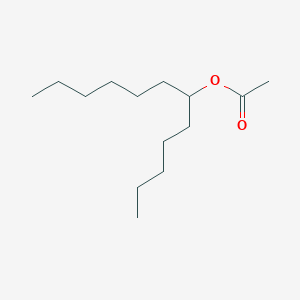
6-Dodecanol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dodecanol acetate is an organic compound with the molecular formula C14H28O2. It is an ester formed from dodecanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Dodecanol acetate can be synthesized through the esterification of dodecanol with acetic acid. The reaction typically involves heating dodecanol and acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where dodecanol and acetic acid are fed into a reactor with a catalyst. The product is then distilled to separate the ester from any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Dodecanol acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanol and acetic acid.
Oxidation: The compound can be oxidized to form dodecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming dodecanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dodecanol and acetic acid.
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Wissenschaftliche Forschungsanwendungen
6-Dodecanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 6-Dodecanol acetate involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. In chemical reactions, its ester group is the primary site of reactivity, undergoing hydrolysis, oxidation, or reduction depending on the conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanol: The alcohol precursor to 6-Dodecanol acetate.
Dodecanoic acid: The oxidation product of this compound.
Hexyl acetate: Another ester with similar applications in fragrances.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, and its reactivity allows for diverse applications in chemical synthesis and research.
Eigenschaften
Molekularformel |
C14H28O2 |
|---|---|
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
dodecan-6-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-4-6-8-10-12-14(16-13(3)15)11-9-7-5-2/h14H,4-12H2,1-3H3 |
InChI-Schlüssel |
NVXQBOWBMCEXGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
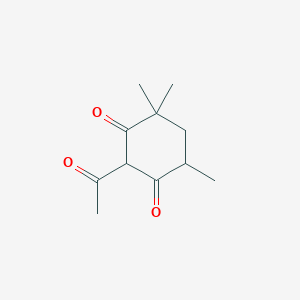
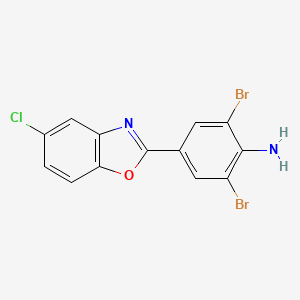
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
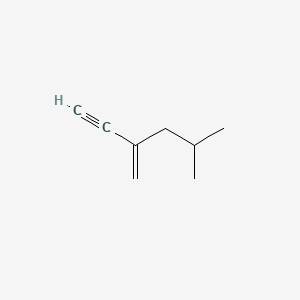
![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)

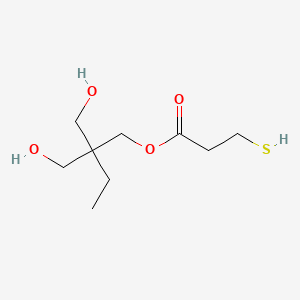


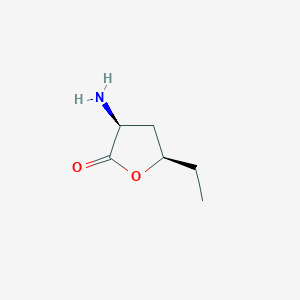

![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)

